6''-O-acetylisovitexin

説明

“6’'-O-acetylisovitexin” is a natural product that can be isolated from the aboveground part of Lespedeza juncea . It is a flavonoid, a class of plant secondary metabolites with various biological activities .

Molecular Structure Analysis

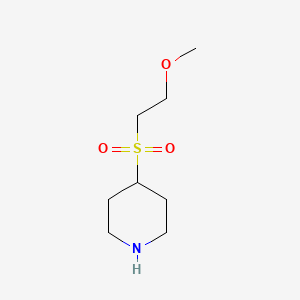

The molecular formula of “6’'-O-acetylisovitexin” is C23H22O11 . The Isovitexin 6’'-O-acetyl molecule contains a total of 59 bond(s). There are 37 non-H bond(s), 15 multiple bond(s), 5 rotatable bond(s), 3 double bond(s), 12 aromatic bond(s), 4 six-membered ring(s), 1 ten-membered ring(s), 1 ester(s) (aliphatic), 1 ketone(s) (aromatic), 3 hydroxyl group(s), 3 aromatic hydroxyl(s), 3 secondary alcohol(s) .

科学的研究の応用

Anticancer Potential

Isovitexin has been shown to have anticancer potential . It acts synergistically with conventional chemotherapeutic drugs by sensitizing cancer stem cells (CSCs), leading to improved therapeutic efficacy . It has been demonstrated that isovitexin affects CSC metabolism and reduces CSCs through various mechanisms, including the suppression of the Wnt/β-catenin signaling pathway, the inhibition of nuclear factor-κB protein expression, and the downregulation of the cell cycle via upregulation of p21 and cyclin-dependent kinases .

Tumor Inhibitory Activities

Isovitexin is a flavonoid that displays tumor inhibitory activities on different cancer types . The mechanism of its action in osteosarcoma (OS) is connected with epigenetic regulation and involves microRNAs, DNA methyltransferase 1 (DNMT1), or their targets .

Osteoanabolic Effect

Isovitexin has been found to stimulate osteoblast differentiation through mitochondrial biogenesis and respiration that required adiponectin receptors (AdipoRs) . It has been shown to have a significant oral bioavailability that translated to an osteoanabolic effect equivalent to teriparatide and inhibited bone resorption, implying a durable effect over teriparatide .

Bone Regenerative Effect

In a femur osteotomy model in adult mice, isovitexin stimulated bone formation at the osteotomy site . It restored bone mass and architecture of trabecular bones (femur metaphysis and fifth lumbar vertebra/L5) and cortical bones (femur diaphysis) in ovariectomized (OVX) osteopenic mice .

Inhibition of Hepatic Carcinoma Stem-Like Cells (HCSLCs)

Isovitexin has been shown to inhibit hepatic carcinoma stem-like cells (HCSLCs) features via regulating MnSOD and FoxM1 expression .

作用機序

Target of Action

6"-O-Acetylisovitexin, also known as 6’'-O-acetylisovitexin, is a natural product that can be isolated from the aboveground part of Lespedeza juncea

Mode of Action

It has been shown that isovitexin, a related compound, stimulates osteoblast differentiation through mitochondrial biogenesis and respiration that required adiponectin receptors (adipors)

Pharmacokinetics

It has been reported that isovitexin has an oral bioavailability of 1458% , suggesting that 6"-O-acetylisovitexin might have similar properties.

Result of Action

Studies on isovitexin have shown that it has a bone anabolic effect, restoring bone mass and architecture in ovariectomized mice . This suggests that 6"-O-acetylisovitexin may have similar effects.

特性

IUPAC Name |

[6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-3,4,5-trihydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O11/c1-9(24)32-8-16-19(28)21(30)22(31)23(34-16)18-13(27)7-15-17(20(18)29)12(26)6-14(33-15)10-2-4-11(25)5-3-10/h2-7,16,19,21-23,25,27-31H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDIFZKJJZQTQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)C2=C(C3=C(C=C2O)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6"-O-acetylisovitexin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(5H-thieno[2,3-c][2]benzothiepin-10-ylidene)piperidin-1-yl]propanoic acid](/img/no-structure.png)

![4-[2-(1-Naphthylsulfanyl)benzyl]morpholine](/img/structure/B1174410.png)